molecular formula C22H13F2N3 B2541260 7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-10-1

7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2541260
CAS No.: 901045-10-1
M. Wt: 357.364
InChI Key: VIVWRDFJSZUMDS-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . This compound, characterized by the presence of fluorine atoms and a pyrazoloquinoline core, exhibits unique properties that make it a subject of interest in scientific research.

Mechanism of Action

Preparation Methods

The synthesis of 7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules like this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the fluorine-substituted positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

7-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but differ in their specific substituents and biological activities . For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVWRDFJSZUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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